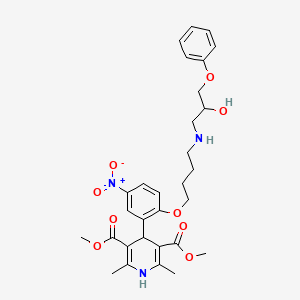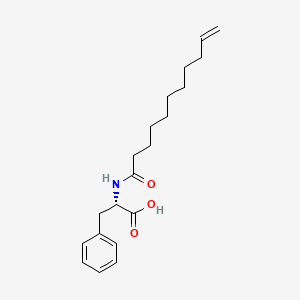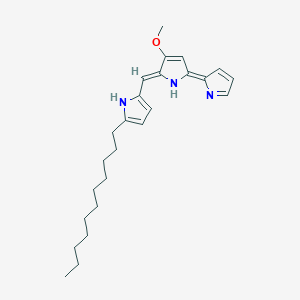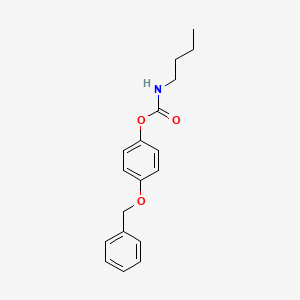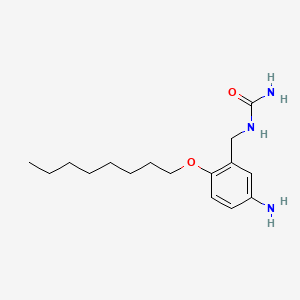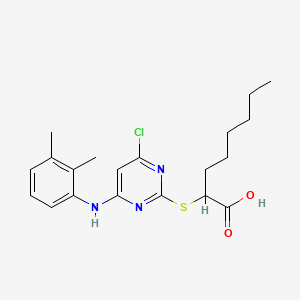
YS121
Overview
Description
YS121 is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and an amino group attached to a dimethylphenyl moiety Additionally, it contains a sulfanyl group linked to an octanoic acid chain
Mechanism of Action
Target of Action
The primary target of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid, also known as Pirinixic acid or Wy-14643, is the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
Pirinixic acid acts as an agonist for PPARα . It binds to the receptor, leading to its activation. The activated PPARα then binds to specific regions of DNA, known as peroxisome proliferator hormone response elements (PPREs), influencing the transcription of various genes involved in lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
Upon activation by Pirinixic acid, PPARα modulates several biochemical pathways. It upregulates the expression of genes involved in fatty acid oxidation , helping to reduce lipid levels in the body . It also downregulates the expression of genes involved in inflammation and cell proliferation , thereby exerting anti-inflammatory and anti-proliferative effects .
Result of Action
The activation of PPARα by Pirinixic acid leads to a decrease in lipid levels, inflammation, and cell proliferation. This can have beneficial effects in conditions such as hyperlipidemia, atherosclerosis, and certain types of cancer .
Biochemical Analysis
Biochemical Properties
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation . The interaction between 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid and PPARα leads to the activation of the receptor, which in turn modulates the expression of target genes involved in lipid metabolism and anti-inflammatory responses.
Cellular Effects
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPARα by 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory cytokines . This results in enhanced lipid metabolism and reduced inflammation in cells.
Molecular Mechanism
The molecular mechanism of action of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ligand-binding domain of PPARα, stabilizing the receptor in its active conformation . This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes. Additionally, 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained activation of PPARα and prolonged effects on lipid metabolism and inflammation.
Dosage Effects in Animal Models
The effects of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid vary with different dosages in animal models. At lower doses, the compound may effectively activate PPARα and exert beneficial effects on lipid metabolism and inflammation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or disruption of normal metabolic processes. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biological response.
Metabolic Pathways
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s activation of PPARα influences metabolic flux and metabolite levels, particularly in lipid metabolism . It may also interact with other enzymes involved in fatty acid oxidation, gluconeogenesis, and other metabolic processes, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid plays a role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YS121 can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4-chloro-6-aminopyrimidine with 2,3-dimethylphenylamine under appropriate conditions, such as heating in the presence of a suitable solvent like ethanol or acetonitrile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol reagent, such as octanethiol, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Octanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, advanced purification techniques, and process optimization strategies to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
YS121 can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Amines or thiols, base like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
YS121 has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings, with specific desired properties.
Biological Studies: It can be used as a probe or tool in biological studies to investigate cellular processes, enzyme interactions, or receptor binding.
Industrial Applications: The compound may find use in various industrial applications, such as in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)hexanoic acid: Similar structure but with a hexanoic acid chain instead of an octanoic acid chain.
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid chain instead of an octanoic acid chain.
2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)decanoic acid: Similar structure but with a decanoic acid chain instead of an octanoic acid chain.
Uniqueness
The uniqueness of YS121 lies in its specific combination of structural features, including the octanoic acid chain, which may confer distinct physicochemical properties and biological activities compared to its analogs with different chain lengths. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJBWTVMRIOTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647434 | |
| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916482-17-2 | |
| Record name | 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


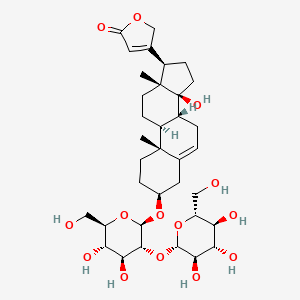
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)

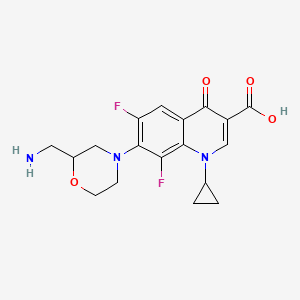
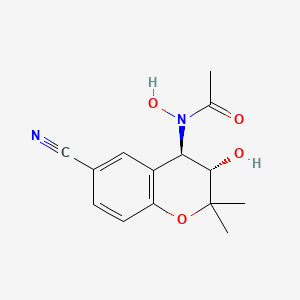
![[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B1683446.png)
